N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine
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Overview
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with two phenyl groups and a methylamine group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine, also known as 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-methylmethanamine, has been found to target several biological entities. It has been evaluated as a potential inhibitor of BRAF V600E , a protein kinase involved in cell signaling . It has also shown significant antimicrobial therapeutic effects against various microorganisms .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a potential BRAF V600E inhibitor, it may interfere with the kinase’s activity, disrupting the signaling pathways it is involved in . In the case of its antimicrobial activity, it may interfere with essential processes in the microorganisms, leading to their death .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of BRAF V600E, this kinase is part of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Inhibition of BRAF V600E can disrupt this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
Molecular modeling studies and adme calculations of similar compounds suggest that they may have acceptable pharmacokinetic properties .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, its potential cytotoxic activity against the human breast cancer cell line MCF-7 has been demonstrated in terms of cell viability percentage reduction and IC50 values . Its antimicrobial activity has also been demonstrated in terms of the percent viability of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with N-methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyrazole ring or phenyl groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methylamine group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine can be compared with other pyrazole derivatives such as:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
1,3-diphenyl-1H-pyrazole-4-amine: A similar compound with an amine group instead of a methylamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamine group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-(1,3-diphenylpyrazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUZFJZIHMPIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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